(2R,5S)-2-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-1-carboxylic acid
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Overview
Description
(2R,5S)-2-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure, featuring a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a phenyl group, makes it a valuable building block in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and benzaldehyde.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a suitable catalyst and solvent.
Introduction of Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Final Product Isolation: The final product is isolated through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Substitution: The phenyl group can be substituted with other groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2R,5S)-2-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,5S)-2-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active site of the molecule. This allows the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-1-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
(2R,5S)-2-[(tert-butoxy)carbonyl]-5-ethylpyrrolidine-1-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The presence of the phenyl group in (2R,5S)-2-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-1-carboxylic acid imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness allows for specific interactions in chemical reactions and biological systems, enhancing its utility in various applications.
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
(2R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-10-9-12(17(13)15(19)20)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 |
InChI Key |
OEMSALZOUBGIFO-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC[C@H](N1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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